molecular formula C45H51N6O6P B12390158 5'-DMTr-dA(Bz)-Methyl phosphonamidite

5'-DMTr-dA(Bz)-Methyl phosphonamidite

Cat. No.: B12390158
M. Wt: 802.9 g/mol
InChI Key: SHLCUYWRZCTCOJ-WKUHJHGBSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: is a compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite derivative of deoxyadenosine, which is a nucleoside component of DNA. The compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, a benzoyl (Bz) group protecting the exocyclic amine of adenine, and a methyl phosphonamidite group at the 3’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite involves several steps:

    Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.

    Protection of the Exocyclic Amine: The exocyclic amine of adenine is protected using benzoyl chloride (Bz-Cl) in the presence of a base.

    Formation of the Phosphoramidite: The 3’ hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and high-purity reagents to ensure consistency and high yield. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phosphite triester intermediate can be oxidized to a phosphate triester using oxidizing agents such as iodine in the presence of water.

    Deprotection: The DMT group can be removed using acidic conditions, typically with trichloroacetic acid (TCA) in dichloromethane (DCM). The benzoyl group can be removed using basic conditions, such as ammonium hydroxide.

    Coupling: The phosphoramidite group can react with a hydroxyl group of another nucleoside to form a phosphite triester linkage, which can then be oxidized to a phosphate triester.

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, water.

    Deprotecting Agents: Trichloroacetic acid (TCA), ammonium hydroxide.

    Coupling Agents: Diisopropylethylamine (DIPEA), tetrazole.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Oligonucleotide Synthesis: Used as a building block in the automated synthesis of DNA oligonucleotides, which are essential for various molecular biology techniques, including polymerase chain reaction (PCR) and DNA sequencing.

Biology:

    Gene Synthesis: Facilitates the synthesis of specific gene sequences for research and therapeutic purposes.

    Antisense Therapy: Used in the synthesis of antisense oligonucleotides, which can bind to specific mRNA sequences to inhibit gene expression.

Medicine:

    Diagnostic Tools: Used in the development of diagnostic assays for detecting genetic mutations and infectious diseases.

    Therapeutic Agents: Potential use in the development of oligonucleotide-based drugs for treating genetic disorders and cancers.

Industry:

Mechanism of Action

The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group facilitates the formation of phosphite triester linkages between nucleosides, which are then oxidized to form stable phosphate triester linkages. This process is essential for the stepwise assembly of DNA sequences. The protecting groups (DMT and Bz) ensure that the reactive sites of the nucleoside are protected during the synthesis process, preventing unwanted side reactions and ensuring high yield and purity of the final oligonucleotide product .

Comparison with Similar Compounds

  • 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
  • 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
  • 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

Uniqueness:

Properties

Molecular Formula

C45H51N6O6P

Molecular Weight

802.9 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1

InChI Key

SHLCUYWRZCTCOJ-WKUHJHGBSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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